molecular formula C10H15ClN2O2S B8636965 N-(4-aminobutyl)-4-chlorobenzenesulfonamide

N-(4-aminobutyl)-4-chlorobenzenesulfonamide

Cat. No. B8636965
M. Wt: 262.76 g/mol
InChI Key: JGNDXRGJXRWXTL-UHFFFAOYSA-N
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Patent
US06376671B1

Procedure details

26.4 g (0.3 mol) of 1,4-diaminobutane was dissolved in 100 ml of 1,2-dichloroethene and stirred together with 6.3 g (0.03 mmol) of 4-chlorophenylsulfonyl chloride at room temperature for 4 hours. After addition of chloroform, the reaction solution was filtered through celite, and the filtrate was washed with water three times and with saturated aqueous sodium chloride successively, dried over anhydrous magnesium sulfate and evaporated in vacuo for removal of the solvent to give 5.1 g of the title compound in a yield of 65%.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][NH2:6].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1.C(Cl)(Cl)Cl>ClC=CCl>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([S:14]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH2:6])(=[O:16])=[O:15])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
26.4 g
Type
reactant
Smiles
NCCCCN
Name
Quantity
100 mL
Type
solvent
Smiles
ClC=CCl
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered through celite
WASH
Type
WASH
Details
the filtrate was washed with water three times and with saturated aqueous sodium chloride successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo for removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64698.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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